Product packaging for 6-Propylnicotinaldehyde(Cat. No.:CAS No. 143142-34-1)

6-Propylnicotinaldehyde

Cat. No.: B586010
CAS No.: 143142-34-1
M. Wt: 149.193
InChI Key: FKWPVUNGBPPVTL-UHFFFAOYSA-N
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Description

6-Propylnicotinaldehyde is a specialized pyridinecarbaldehyde derivative serving as a versatile synthon and precursor in advanced chemical research. While specific studies on this compound are not available in the current literature, its core structure is well-established in scientific applications. Nicotinaldehydes are prominent intermediates in synthesizing donor-acceptor configured organic molecules for nonlinear optical (NLO) materials, where the aldehyde group is crucial for constructing π-conjugated systems that facilitate significant charge transfer . Furthermore, the nicotinaldehyde scaffold has been identified as a novel precursor in nicotinamide adenine dinucleotide (NAD) biosynthesis, with research indicating its role can modulate the efficacy of NAD-lowering anti-cancer agents in vitro . This highlights its potential value in metabolic and cancer research. The propyl substituent at the 6-position is expected to influence the compound's electronic properties, lipophilicity, and steric profile, making it a valuable building block for developing pharmaceuticals, such as inhibitors of various biological targets , and for creating novel organic materials with tailored properties . This compound is offered exclusively for research purposes to support innovation in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B586010 6-Propylnicotinaldehyde CAS No. 143142-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-3-9-5-4-8(7-11)6-10-9/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWPVUNGBPPVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931759
Record name 6-Propylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143142-34-1
Record name 6-Propylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Propylnicotinaldehyde and Its Precursors

Strategies for Constructing the Nicotinaldehyde Core

The formation of the fundamental nicotinaldehyde structure can be achieved through two primary strategies: building the pyridine (B92270) ring from acyclic precursors (de novo synthesis) or modifying a pre-existing pyridine ring.

De Novo Pyridine Ring Formation Approaches

De novo syntheses construct the pyridine ring from simpler, non-cyclic molecules. These methods offer versatility in introducing a wide array of substituents.

Hantzsch Dihydropyridine (B1217469) Synthesis: This classic method involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine. gcwgandhinagar.com Subsequent oxidation yields the aromatic pyridine ring. For a nicotinaldehyde derivative, this would require a precursor that can be converted to the aldehyde post-synthesis.

Chichibabin Pyridine Synthesis: This reaction condenses aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While versatile and utilizing inexpensive precursors, it often results in lower yields. wikipedia.org

Vilsmeier-Haack Reaction on Enamides: A more targeted approach involves the Vilsmeier-Haack reaction on enamides, which can be prepared through various procedures. This reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can lead to the formation of substituted chloronicotinaldehydes. researchgate.net Research has shown that modifying the Vilsmeier reagent, for instance by using diphosgene or triphosgene (B27547) in place of POCl₃, can provide excellent selectivity and higher yields for the desired chloronicotinaldehyde over other chlorinated pyridines. researchgate.net

Functional Group Interconversion on Pyridine Derivatives

This is a more common and often more efficient approach, starting with a readily available pyridine derivative and chemically altering its functional groups. fiveable.meic.ac.ukub.edu

Oxidation of 3-Picoline (3-Methylpyridine): The methyl group of 3-picoline can be oxidized to form a carboxylic acid (nicotinic acid) or an aldehyde (nicotinaldehyde). Catalytic oxidation using oxygen in the presence of catalysts like cobalt(II) acetate (B1210297) and N-hydroxyphthalimide (NHPI) can yield nicotinic acid. mdpi.comresearchgate.net The reaction conditions, such as catalyst composition, temperature, and pressure, significantly influence the conversion and selectivity. mdpi.comnih.gov For instance, using a Co(OAc)₂/NHPI/NaBr system can achieve 82% conversion of 3-picoline with 61.4% selectivity for nicotinic acid. mdpi.com The resulting nicotinic acid can then be reduced to the aldehyde.

Reduction of Nicotinic Acid Derivatives: Nicotinic acid and its derivatives can be selectively reduced to nicotinaldehyde. A significant challenge is preventing over-reduction to the corresponding alcohol or side reactions like dihydropyridine formation. google.com

One effective method involves the reduction of nicotinic acid morpholinamides using lithium alkoxyaluminum hydrides. google.comgoogle.com This process can be carried out at room temperature and atmospheric pressure. google.com

Catalytic hydrogenation of 5-arylnicotinic acids has also been described as a method to produce the corresponding aldehydes. google.com

Conversion from Nicotinonitrile (3-Cyanopyridine): The cyano group is a versatile precursor to the aldehyde.

One method involves the vapor phase interaction of a cyanopyridine with formic acid and water over a catalyst at elevated temperatures (250°C to 650°C). google.com

Reduction using reagents like sodium triethoxyaluminum hydride has also been employed to convert 3-cyanopyridine (B1664610) to nicotinaldehyde. google.com

Introduction of the Propyl Moiety

Attaching the propyl group specifically at the 6-position of the pyridine ring is a critical step that relies on modern cross-coupling and alkylation techniques.

Alkylation and Cross-Coupling Strategies at the 6-Position

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used for the alkylation of pyridines. nih.govresearchgate.net These reactions typically involve a (pseudo)halogenated pyridine and an organometallic reagent.

Grignard Reactions (Kumada Coupling): A common strategy involves the reaction of a 6-halopyridine (e.g., 6-chloropyridine or 6-bromopyridine) with a propyl Grignard reagent (propylmagnesium bromide) in the presence of a catalyst, often based on nickel, palladium, or iron. researchgate.netacs.orggoogle.com These reactions, known as Kumada-Tamao-Corriu (KTC) couplings, are effective but can be sensitive to certain functional groups. acs.org

Suzuki-Miyaura Coupling: This reaction pairs a halopyridine with a propylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.govrsc.orguwindsor.ca The Suzuki reaction is known for its high functional group tolerance and is a preferred method in complex syntheses. nih.govrsc.org For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst. nih.gov

Negishi Coupling: This involves the reaction of a halopyridine with an organozinc reagent, catalyzed by nickel or palladium. nih.gov Cobalt-catalyzed couplings between pyridine phosphonium (B103445) salts and alkylzinc reagents have also been developed for late-stage functionalization. nih.gov

The choice of coupling partner and catalyst is crucial for achieving high regioselectivity, especially in polyhalogenated pyridines where different positions may have varying reactivity. rsc.org

Reductive and Oxidative Manipulations for Propyl Group Formation

An alternative to direct alkylation is the formation of the propyl group from a different functional group already present at the 6-position.

Reduction of a 6-Acylpyridine: A 6-propionylpyridine could be reduced to a 6-propylpyridine. This can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, although catalytic hydrogenation over a suitable catalyst is often preferred for its milder conditions. Studies have shown the reduction of acylpyridines using zinc and various acids. cas.cz

Manipulation of a Side Chain: A propenyl group at the 6-position could be hydrogenated to a propyl group. Such a precursor might be formed via a Wittig reaction on a 6-formylpyridine.

Introduction and Manipulation of the Aldehyde Functionality

The final step in the synthesis is the creation of the aldehyde group at the 3-position. The chosen method often depends on the preceding steps and the nature of the existing substituents.

Formylation of a 6-Propylpyridine: If 6-propylpyridine is the intermediate, direct formylation can be attempted. However, controlling the regioselectivity of electrophilic substitution on a pyridine ring can be challenging. gcwgandhinagar.com Activation via N-oxide formation can direct substitution to the C4 position. imperial.ac.uk

Oxidation of a 3-Methyl Group: Starting with 6-propyl-3-methylpyridine, the methyl group can be selectively oxidized to an aldehyde. This is a common industrial approach for nicotinaldehyde itself, though the presence of the propyl group might require optimization of reaction conditions to avoid side reactions.

Reduction of a 6-Propylnicotinic Acid Derivative: A highly controlled method involves the partial reduction of a 6-propylnicotinic acid derivative. As described in section 2.1.2, converting the carboxylic acid to an activated form like an acid chloride or a morpholinamide allows for selective reduction to the aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride or by catalytic hydrogenation. google.comgoogle.com

From a 3-Cyano Group: If the synthetic route yields 6-propylnicotinonitrile, this can be converted to the aldehyde. A well-established method is the reduction using Diisobutylaluminium hydride (DIBAL-H), which reliably converts nitriles to aldehydes.

A plausible synthetic pathway could involve the Suzuki coupling of 6-chloro-3-cyanopyridine with propylboronic acid to form 6-propylnicotinonitrile, followed by DIBAL-H reduction to yield the final product, 6-propylnicotinaldehyde.

Interactive Data Tables

Table 1: Functional Group Interconversions for Nicotinaldehyde Core This table summarizes common transformations to create the nicotinaldehyde precursor.

Starting Material Reagent(s) Product Key Features Citations
3-Picoline Co(OAc)₂, NHPI, NaBr, O₂ Nicotinic Acid Catalytic oxidation; conditions affect selectivity. mdpi.com
Nicotinic Acid Morpholinamide LiAlH(OR)₃ Nicotinaldehyde Selective reduction at room temperature. google.comgoogle.com
3-Cyanopyridine Formic Acid, H₂O, Catalyst Nicotinaldehyde Vapor phase reaction at high temperature. google.com

Table 2: Cross-Coupling Reactions for C6-Alkylation This table highlights key methods for introducing the propyl group.

Pyridine Substrate Coupling Partner Catalyst System Reaction Type Key Features Citations
6-Halopyridine Propyl-MgBr Ni, Pd, or Fe catalyst Kumada Uses Grignard reagents. researchgate.netacs.org
6-Halopyridine Propylboronic Acid Pd catalyst, Base Suzuki-Miyaura High functional group tolerance. nih.govrsc.org

Formylation Reactions on Pyridine Rings

The direct introduction of a formyl group onto a pyridine ring, known as formylation, presents a significant challenge due to the ring's electron-deficient nature. wikipedia.org Standard electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction, are generally less effective on unsubstituted pyridine compared to electron-rich aromatics like phenols or pyrroles. wikipedia.orgresearchgate.net

The Vilsmeier-Haack reaction, which typically uses a reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), proceeds via the generation of an electrophilic iminium salt. rsc.org For the reaction to be successful with pyridines, the ring must be sufficiently activated by electron-donating groups. In the absence of such activation, the reaction is often sluggish or fails entirely. clockss.org

A more effective, albeit indirect, strategy for the formylation of pyridine rings involves a lithiation-formylation sequence. This method enhances the nucleophilicity of the pyridine ring. It typically involves the deprotonation of a substituted pyridine using a strong base, such as lithium diisopropylamide (LDA), to form a highly reactive lithiated intermediate. This intermediate can then react with a formylating agent like DMF to introduce the aldehyde group. clockss.org This approach has proven successful for preparing various bromopyridine aldehydes. clockss.org

Another specialized method involves the Vilsmeier reaction on pre-formed enamides, which can be cyclized to form chloronicotinaldehyde derivatives. For instance, 2-chloro-5-propylnicotinaldehyde has been synthesized using this multi-step approach, highlighting an alternative pathway that bypasses the difficulties of direct formylation. researchgate.net

Table 1: Comparison of Formylation Methods for Pyridine Rings

Method Reagents Applicability & Limitations
Vilsmeier-Haack Reaction DMF, POCl₃ Generally ineffective on electron-deficient pyridines; requires activating groups. wikipedia.orgrsc.org
Lithiation-Formylation Strong base (e.g., LDA), then DMF Effective for functionalized pyridines; allows for regioselective formylation. clockss.org

| Enamide Cyclization | Enamide precursor, Vilsmeier reagent | Indirect, multi-step method; can produce highly substituted pyridine aldehydes. researchgate.net |

Oxidation of Primary Alcohols or Methyl Groups

The oxidation of a pre-existing functional group is a common and effective strategy for synthesizing this compound. This approach circumvents the regioselectivity challenges associated with direct ring formylation.

A primary route involves the oxidation of the corresponding primary alcohol, (6-propylpyridin-3-yl)methanol. molaid.com The oxidation of hydroxymethylpyridines is a standard method for preparing pyridine aldehydes. wikipedia.org A critical consideration in this process is the choice of oxidizing agent to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid (6-propylnicotinic acid). sciforum.net Activated manganese dioxide (MnO₂) is a frequently used reagent for this type of transformation, as it is mild enough to selectively oxidize allylic and benzylic-type alcohols to aldehydes with high yields. For example, 2-chloronicotinyl alcohol has been successfully oxidized to the aldehyde in 86.6% yield using MnO₂ in refluxing methylene (B1212753) chloride.

Alternatively, the synthesis can start from the oxidation of a methyl group, such as in a hypothetical 3-methyl-6-propylpyridine precursor. The vapor-phase oxidation of methylpyridines (picolines) to their respective aldehydes is a known industrial process, though it often requires high temperatures (250-450 °C) and specific catalysts to control the reaction and prevent the formation of carboxylic acids. google.com The choice of oxidant is crucial; reagents like selenium dioxide (SeO₂) have been used, but controlling the extent of oxidation remains a key challenge. sciforum.net Studies on the oxidation of methylpyridines with argentous oxide have also been performed, though they can lead to the formation of tarry byproducts alongside the desired aldehyde. bme.hu

Table 2: Oxidation Methods for Pyridine Aldehyde Synthesis

Precursor Type Reagent(s) Key Considerations
Primary Alcohol Activated Manganese Dioxide (MnO₂) Mild conditions, high selectivity for aldehyde, prevents over-oxidation.
Primary Alcohol Various (e.g., PCC, Swern oxidation) General methods for alcohol oxidation applicable to pyridine systems. e-bookshelf.de
Methyl Group Selenium Dioxide (SeO₂) Can be effective but may lead to over-oxidation to the carboxylic acid. sciforum.net

| Methyl Group | Catalytic Vapor-Phase Oxidation | Requires high temperatures and specific catalysts; risk of over-oxidation. google.com |

Reduction of Carboxylic Acid Derivatives

The selective reduction of a carboxylic acid derivative provides another robust pathway to this compound. This method is advantageous as it starts from a stable and often readily accessible precursor, 6-propylnicotinic acid. Direct reduction of the carboxylic acid itself is difficult to stop at the aldehyde stage. Therefore, the acid is typically converted into a more reactive derivative, such as an acid chloride, ester, or amide.

A particularly effective method described in patent literature involves the reduction of nicotinic acid morpholinamides. google.com In this process, the 6-propylnicotinic acid would first be converted to its acid chloride (e.g., using thionyl chloride) and then reacted with morpholine (B109124) to form 6-propylnicotinic acid morpholinamide. This amide derivative can then be selectively reduced to this compound. google.com

The choice of reducing agent is critical for the success of this reaction, as it must be reactive enough to reduce the amide but not so powerful as to cause over-reduction to the alcohol. Lithium alkoxyaluminium hydrides, such as lithium triethoxyaluminium hydride (LiAlH(OEt)₃), are preferred for this transformation. google.comevitachem.com These reagents are less reactive than lithium aluminum hydride (LiAlH₄), allowing the reaction to be stopped at the aldehyde stage. The reaction is typically carried out under mild conditions, often at room temperature and atmospheric pressure, making it an attractive method for industrial-scale synthesis. google.com

Table 3: Reduction of Nicotinic Acid Derivatives to Nicotinaldehydes

Substrate Reducing Agent Conditions Outcome
Nicotinic Acid Morpholinamide Lithium Alkoxyaluminium Hydrides (e.g., LiAlH(OEt)₃) Room temperature, atmospheric pressure Selective formation of the aldehyde, minimizing over-reduction. google.comevitachem.com
Nicotinic Acid Ester Diisobutylaluminium Hydride (DIBAL-H) Low temperature (e.g., -78 °C) Common method for ester reduction to aldehydes.

| Nicotinoyl Chloride | Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) | Low temperature | Classic method (Rosenmund reduction is another option for acid chlorides). |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound necessitates careful control over selectivity at several stages.

Chemoselectivity: This is arguably the most critical consideration.

In oxidation reactions , the primary challenge is to prevent the over-oxidation of the target aldehyde to the more thermodynamically stable carboxylic acid. sciforum.net The selection of mild and selective oxidizing agents, such as manganese dioxide, is paramount.

In reduction reactions , the goal is to partially reduce a carboxylic acid derivative to an aldehyde without further reduction to the primary alcohol. google.com The use of sterically hindered or electronically deactivated hydride reagents, like lithium alkoxyaluminium hydrides, is a key strategy to achieve this. google.comevitachem.com

Regioselectivity: This is crucial when building the substituted pyridine core.

Direct formylation of a 2-propylpyridine (B1293518) precursor would be challenging, as electrophilic substitution on the pyridine ring could potentially yield a mixture of isomers. The inherent electronic properties of the substituted ring would direct the incoming formyl group, but achieving exclusive substitution at the 3-position is not guaranteed.

To circumvent this, synthetic strategies that begin with a precursor already possessing a functional group at the 3-position are preferred. For example, starting with 6-propylnicotinic acid google.com or (6-propylpyridin-3-yl)methanol molaid.com inherently solves the problem of regioselectivity, as the carbon skeleton is already correctly assembled.

Stereoselectivity: For the synthesis of this compound itself, stereoselectivity is not a factor as the molecule is achiral and does not possess any stereocenters. However, should this compound be used as an intermediate in the synthesis of more complex molecules with chiral centers, the stereochemical outcome of subsequent reactions would become a critical consideration. nih.govmdpi.comrsc.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific studies on a "green" synthesis of this particular compound are not prominent, general principles from pyridine synthesis can be applied. researchgate.net

Atom Economy: Multi-component reactions (MCRs), such as the Hantzsch pyridine synthesis, are inherently more atom-economical than linear, multi-step syntheses. wikipedia.org Designing a convergent, one-pot synthesis for this compound or its precursors would align with this principle.

Use of Safer Solvents and Reagents: Research in pyridine synthesis has explored the use of greener solvents like water or polyethylene (B3416737) glycol (PEG) and the replacement of hazardous reagents. researchgate.netwikipedia.org For instance, iron-catalyzed cyclization reactions provide a less toxic alternative to other metal catalysts. rsc.org In the context of this compound synthesis, replacing chlorinated solvents like methylene chloride (used in MnO₂ oxidations) with greener alternatives would be a key improvement.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalytic oxidation of (6-propylpyridin-3-yl)methanol would be preferable to using a stoichiometric amount of a chromium-based or other heavy-metal oxidant. Similarly, developing catalytic reduction methods for nicotinic acid derivatives would be a green advancement.

Mechanistic Investigations of Reactions Involving 6 Propylnicotinaldehyde

Aldehyde Reactivity: Nucleophilic Additions and Condensations

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the foundation for several important carbon-carbon and carbon-nitrogen bond-forming reactions.

Knoevenagel Condensations and Related Reactions

The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org The reaction proceeds via nucleophilic addition to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. slideshare.net

Mechanism: The mechanism begins with the deprotonation of the active methylene compound by a weak base (e.g., piperidine or pyridine) to form a resonance-stabilized carbanion or enolate. organic-chemistry.orgorientjchem.org This nucleophile then attacks the electrophilic carbonyl carbon of 6-Propylnicotinaldehyde. The resulting intermediate is an alkoxide, which is subsequently protonated to form a β-hydroxy compound (an aldol adduct). Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated product. organic-chemistry.org

The electron-withdrawing nature of the pyridine (B92270) ring in this compound enhances the electrophilicity of the aldehyde's carbonyl carbon, likely facilitating the initial nucleophilic attack.

Illustrative Knoevenagel Condensation of this compound

Reactant 1Reactant 2CatalystProduct
This compoundMalononitrilePiperidine2-(6-propylpyridin-3-ylmethylene)malononitrile

Schiff Base Formation and Imine Chemistry

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. uokerbala.edu.iqwikipedia.org This reaction is a reversible nucleophilic addition-elimination process. uokerbala.edu.iq

Mechanism: The formation of a Schiff base from this compound and a primary amine involves a two-stage mechanism. nih.govacs.org

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral aminoalcohol, also known as a carbinolamine. uokerbala.edu.iqnih.gov

Dehydration: The carbinolamine is an unstable intermediate. Under acidic or basic catalysis, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine. nih.govacs.org

Aromatic aldehydes, such as this compound, generally form more stable Schiff bases compared to aliphatic aldehydes due to the conjugation of the imine group with the aromatic ring. uokerbala.edu.iq

Illustrative Schiff Base Formation with this compound

Reactant 1Reactant 2ConditionsProduct
This compoundAnilineMild acid or base catalyst, removal of waterN-(6-propylpyridin-3-ylmethylene)aniline

Aldol-Type Reactions

Aldol-type reactions are fundamental carbon-carbon bond-forming reactions that involve the reaction of an enol or enolate with a carbonyl compound. libretexts.org When an aldehyde that cannot form an enolate (like this compound, which lacks α-hydrogens) reacts with an enolizable ketone or aldehyde, the reaction is termed a crossed aldol condensation or a Claisen-Schmidt condensation. libretexts.orgwikipedia.org

Mechanism: In a base-catalyzed Claisen-Schmidt condensation, a base (e.g., sodium hydroxide) removes an acidic α-hydrogen from the enolizable partner (e.g., acetone) to form a nucleophilic enolate ion. wikipedia.orgwikipedia.org This enolate then attacks the electrophilic carbonyl carbon of this compound. wikipedia.org This step forms a tetrahedral alkoxide intermediate, which is then protonated by a solvent molecule (like water) to yield a β-hydroxy ketone. wikipedia.org Upon heating, this aldol addition product can easily undergo base-catalyzed dehydration to form a more stable, conjugated α,β-unsaturated ketone. khanacademy.org This elimination step often drives the equilibrium towards the final product. wikipedia.org

Illustrative Claisen-Schmidt Condensation of this compound

Reactant 1Reactant 2CatalystProduct (after dehydration)
This compoundAcetoneNaOH, Heat4-(6-propylpyridin-3-yl)but-3-en-2-one

Pyridine Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitutions

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This makes it generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) and more susceptible to nucleophilic attack. rsc.orgwikipedia.org The presence of substituents can further influence the ring's reactivity and the regioselectivity of substitution.

Vilsmeier Reactions for Functionalization

The Vilsmeier-Haack reaction is a method used to introduce a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.org The reactive electrophile, known as the Vilsmeier reagent, is an iminium salt (e.g., chloroiminium ion) generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). rsc.orgorganic-chemistry.org

Mechanism: The reaction of DMF with POCl₃ generates the electrophilic Vilsmeier reagent. rsc.org In a typical electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking the electrophile to form a cationic intermediate known as a sigma complex. libretexts.org Subsequent loss of a proton restores aromaticity and, after hydrolysis of the intermediate iminium species during workup, yields the formylated product. organic-chemistry.org

However, the pyridine ring is electron-deficient and deactivated towards electrophiles. rsc.org Direct Vilsmeier-Haack formylation on an unsubstituted pyridine is generally not feasible. chinesechemsoc.org Functionalization often requires the presence of strong electron-donating groups on the ring to increase its nucleophilicity or proceeds through alternative mechanisms. rsc.orgchinesechemsoc.org For this compound, the propyl group is weakly activating, while the existing aldehyde group is deactivating. Therefore, direct Vilsmeier formylation on the pyridine ring would be mechanistically challenging under standard conditions.

Nitration of Nicotinaldehyde Derivatives

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring. masterorganicchemistry.com The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com

Mechanism: The mechanism involves the attack of the aromatic π-electron system on the nitronium ion. masterorganicchemistry.com This rate-determining step disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). libretexts.orgmasterorganicchemistry.com A weak base (like H₂O or HSO₄⁻) then abstracts a proton from the carbon atom bearing the nitro group, restoring the aromatic system. masterorganicchemistry.com

Nitrating pyridine is notoriously difficult because the nitrogen atom is readily protonated in the strong acidic medium, forming a pyridinium (B92312) ion. rsc.org This positively charged species is heavily deactivated towards attack by the positively charged nitronium ion. wikipedia.orgrsc.org When the reaction does occur, it requires harsh conditions and substitution typically happens at the 3-position (meta to the nitrogen). For this compound, the directing effects of the substituents must be considered. The propyl group is an ortho-, para-director, while the aldehyde group is a meta-director. The powerful deactivating and meta-directing effect of the protonated ring nitrogen would likely dominate, suggesting that if nitration were to occur, it would preferentially direct to the 5-position (meta to both the nitrogen and the aldehyde group). Alternative, non-EAS mechanisms for nitrating pyridines, such as those involving a organic-chemistry.orgresearchgate.net sigmatropic shift of a nitro group from an N-nitropyridinium intermediate, have also been developed. researchgate.netresearchgate.net

Predicted Regioselectivity of Nitration on this compound

ReactantReagentsMajor Product (Predicted)
This compoundHNO₃, H₂SO₄5-nitro-6-propylnicotinaldehyde

Metal-Catalyzed Transformations

The transformation of this compound and its derivatives through metal-catalyzed reactions represents a significant area of study in organic synthesis. These reactions, particularly cross-coupling methods, provide efficient pathways to construct complex molecular architectures based on the pyridine scaffold.

Suzuki-Miyaura Cross-Coupling Reactions of Nicotinaldehyde Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. nih.gov In the context of nicotinaldehyde derivatives, this palladium-catalyzed reaction allows for the coupling of the pyridine ring with various aryl and vinyl boronic acids or their esters. nih.govnih.gov While specific studies on this compound are not extensively documented, research on related nicotinaldehyde derivatives provides significant mechanistic insights.

A general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The cycle begins with the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, which results in the formation of the desired C-C bond and regeneration of the palladium(0) catalyst. nih.gov

In the case of nicotinaldehyde derivatives, a highly efficient palladium-based catalytic system has been developed for the Suzuki-Miyaura coupling. nih.gov Studies on these derivatives have demonstrated successful coupling with various boronic acids, leading to the synthesis of novel compounds with potential applications in medicinal chemistry. nih.govnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

For instance, the coupling of 3-bromonicotinaldehyde with 3-bromophenyl boronic acid has been successfully achieved using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base, yielding the desired product in 78% yield. nih.gov This highlights the feasibility of applying Suzuki-Miyaura coupling to nicotinaldehyde scaffolds.

Table 1: Suzuki-Miyaura Coupling of Nicotinaldehyde Derivatives - Reaction Parameters

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
13-Bromonicotinaldehyde3-Bromophenyl boronic acidPd(PPh₃)₄ (5)K₃PO₄Not Specified80-10078

This table is generated based on data from related nicotinaldehyde derivatives to illustrate typical reaction conditions.

Other Transition Metal-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed transformations are applicable to pyridine derivatives and, by extension, to this compound. These include but are not limited to, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.comyoutube.com These methodologies allow for the introduction of a wide range of functional groups onto the pyridine ring, further expanding its synthetic utility.

Palladium catalysts are also pivotal in C-H activation and functionalization reactions, which offer a direct approach to modify the pyridine core without the need for pre-functionalization with halides or other leaving groups. rsc.org While specific examples involving this compound are scarce in the literature, the general principles of these reactions on pyridine scaffolds suggest their potential applicability. For instance, directed C-H functionalization can be achieved using a variety of transition metals, including palladium, rhodium, and iridium, to introduce new carbon-carbon or carbon-heteroatom bonds. rsc.org

Reaction Kinetics and Thermodynamic Analyses

For the Suzuki reaction, a formal kinetic approach can be applied to describe the process, considering the various forms of palladium that may exist in situ. mdpi.com The reaction parameters, such as catalyst concentration, temperature, and reactant ratios, significantly influence the reaction kinetics. mdpi.com

Thermodynamic considerations, such as the relative energies of intermediates and transition states, play a crucial role in determining the feasibility and selectivity of a reaction. DFT (Density Functional Theory) modeling studies on Suzuki-Miyaura reactions of other substituted pyridines have been conducted to understand the reaction pathways and the role of different components in the reaction mixture. mdpi.com These computational studies can provide valuable, albeit theoretical, insights into the thermodynamics of similar reactions involving this compound.

Derivatives and Analogs of 6 Propylnicotinaldehyde

Structural Modifications at the Aldehyde Group

The aldehyde group is a versatile functional group that readily undergoes nucleophilic addition and subsequent reactions, making it a prime site for derivatization. ncert.nic.inlibretexts.org

The carbonyl carbon of an aldehyde is electrophilic and reacts with nitrogen-based nucleophiles like hydroxylamine (B1172632), hydrazine (B178648), and semicarbazide (B1199961). These condensation reactions typically involve the formation of a tetrahedral intermediate followed by the elimination of a water molecule to yield the final product. ncert.nic.incore.ac.uk

Oximes : 6-Propylnicotinaldehyde can react with hydroxylamine (NH₂OH), usually in the form of hydroxylamine hydrochloride with a base, to form this compound oxime. nih.govijprajournal.comarpgweb.com Oximes are crystalline solids and are important intermediates in organic synthesis, for example, in the Beckmann rearrangement to form amides. nih.govorganic-chemistry.org The reaction is often performed by refluxing the components in an alcoholic solution. arpgweb.com

Hydrazones : The reaction with hydrazine (H₂NNH₂) yields the corresponding this compound hydrazone. Hydrazones are key intermediates in reactions such as the Wolff-Kishner reduction, which can convert the aldehyde group into a methyl group.

Semicarbazones : Semicarbazide (H₂NCONHNH₂) reacts with aldehydes to form semicarbazones, which are highly crystalline and stable compounds. core.ac.ukresearchgate.net This property makes them excellent for the purification and characterization of carbonyl compounds. nih.govresearchgate.net The synthesis is typically a condensation reaction between the aldehyde and semicarbazide hydrochloride, often in the presence of a base like sodium bicarbonate. csic.esnih.gov

These reactions are fundamental in organic chemistry for creating new derivatives and as a method for identifying and purifying aldehydes. ijprajournal.com

Aldehydes must often be temporarily "masked" or "protected" to prevent them from reacting while another part of the molecule is being modified. Acetals are one of the most common and effective protecting groups for aldehydes. pearson.compressbooks.pub

Formation of an acetal (B89532) involves the reaction of this compound with two equivalents of an alcohol or, more commonly, one equivalent of a diol (like ethylene (B1197577) glycol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). total-synthesis.comnih.gov The reaction is reversible, and the removal of water drives it towards the formation of the acetal. total-synthesis.com The resulting cyclic acetal (a 1,3-dioxolane (B20135) when using ethylene glycol) is stable under basic and nucleophilic conditions. pressbooks.pubyoutube.com

The key features of acetal protecting groups are:

Ease of Formation : They are readily formed from the aldehyde. pressbooks.pub

Stability : They are resistant to strong bases, organometallic reagents (like Grignard reagents), and hydrides. total-synthesis.commasterorganicchemistry.com

Ease of Removal : The original aldehyde can be easily regenerated by hydrolysis with aqueous acid. pressbooks.pubyoutube.com

This protection-deprotection strategy is a cornerstone of multi-step organic synthesis.

The aldehyde group of this compound is at an intermediate oxidation state and can be readily oxidized to a carboxylic acid.

Carboxylic Acid : The oxidation of this compound to 6-propylnicotinic acid can be achieved using common oxidizing agents such as potassium dichromate(VI) (K₂Cr₂O₇) in acidic conditions or chromium trioxide (CrO₃). libretexts.orgchemguide.co.ukmasterorganicchemistry.com The reaction typically involves heating the aldehyde under reflux with an excess of the oxidizing agent to ensure complete conversion. libretexts.orgchemguide.co.uk

Once 6-propylnicotinic acid is formed, it can be further converted into other important derivatives.

Esters : Esterification can be performed by reacting 6-propylnicotinic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (using thionyl chloride, SOCl₂) and then reacted with an alcohol to form the ester.

Amides : Amides are synthesized from the carboxylic acid by first converting it to an acyl chloride or by using peptide coupling agents, followed by reaction with an amine. The synthesis of related structures, such as 2-chloro-N-propylpyridine-3-carboxamide, has been reported, demonstrating the feasibility of this transformation. researchgate.netdovepress.com

Substitutions and Modifications on the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions.

The direct halogenation of pyridine rings is generally more difficult than for benzene (B151609) due to the ring's electron-withdrawing nitrogen atom. However, substituted chloronicotinaldehydes can be synthesized. Research has demonstrated the facile and selective synthesis of various chloronicotinaldehydes using the Vilsmeier reaction. researchgate.net

One specific halogenated derivative, 2-chloro-5-propylnicotinaldehyde , has been synthesized and characterized. researchgate.net This indicates that selective chlorination of the this compound scaffold is possible, providing a valuable building block for further chemical exploration. The Vilsmeier reaction, which employs reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a key method for achieving such transformations. researchgate.net

Derivative NameMolecular FormulaKey FeaturesReference
2-Chloro-5-propylnicotinaldehydeC₉H₁₀ClNOA chlorinated analog of this compound. Synthesized via the Vilsmeier reaction. researchgate.net
2-Chloro-5-chloromethyl-pyridine-3-carbaldehydeC₇H₅Cl₂NOFeatures chlorine on the ring and as a chloromethyl group.

Nitrated Analogs : The nitration of pyridine rings requires harsh conditions (e.g., fuming sulfuric and nitric acids) due to the deactivating effect of the ring nitrogen. researchgate.net The position of substitution is influenced by the existing substituents and the reaction conditions. While specific nitration of this compound is not widely reported, nitration of related pyridine derivatives suggests that substitution would likely occur on the pyridine ring, though potentially with a mixture of isomers.

Aminated Analogs : The introduction of an amino group onto the pyridine ring can be achieved through various methods. The Chichibabin reaction, which uses sodium amide (NaNH₂), typically installs an amino group at the C2 or C4 position of the pyridine ring. google.com For a 3-substituted pyridine, amination predominantly occurs at the C2 position. google.com

A relevant aminated analog is 6-aminopyridine-3-carbaldehyde , also known as 6-aminonicotinaldehyde. achemblock.com Its existence and commercial availability suggest that aminated derivatives of nicotinaldehyde are synthetically accessible. More modern methods, such as copper-catalyzed C-H amination, represent advanced strategies for forming such N-heterocycles. researchgate.netdovepress.com

Alkyl and Aryl Substituent Variations

The introduction of different alkyl and aryl groups onto the this compound framework can significantly influence the molecule's electronic and steric properties. These modifications are crucial in fine-tuning the reactivity and potential applications of the resulting derivatives. Research into structure-reactivity relationships has demonstrated that the nature of these substituents plays a pivotal role. For instance, electron-donating groups can increase the electron density of the pyridine ring, potentially altering its susceptibility to electrophilic or nucleophilic attack. Conversely, electron-withdrawing groups can have the opposite effect. nih.govrsc.org

The systematic variation of these substituents allows for the creation of a library of compounds with a graduated range of properties. This approach is fundamental in quantitative structure-reactivity relationship (QSRR) studies, which aim to correlate chemical structure with reactivity. chemrxiv.orgchemrxiv.org For example, a study on benzhydrylium ions, though a different system, illustrates how substituent changes can systematically alter electrophilicity, a principle applicable to the derivatives of this compound. chemrxiv.org

Heterocyclic Fused Systems Incorporating the this compound Scaffold

Fusing additional heterocyclic rings to the this compound structure opens up a vast area of chemical space, leading to novel polycyclic systems with distinct three-dimensional shapes and chemical properties. dspmuranchi.ac.inrsc.org The nature of the fused ring and its points of attachment to the pyridine core are critical determinants of the final compound's characteristics. These fused systems can be broadly categorized based on the type of heterocycle incorporated. researchgate.net

Pyrazole (B372694) and Imidazole-Based Derivatives

The fusion of pyrazole or imidazole (B134444) rings to a pyridine core can be achieved through various synthetic strategies. nih.govmjcce.org.mkcplr.in These five-membered nitrogen-containing heterocycles can introduce additional sites for hydrogen bonding and metal coordination, significantly altering the molecule's interaction profile. For instance, multicomponent reactions have been employed to create substituted imidazole-pyrazole hybrids from pyrazole-4-carbaldehydes. nih.gov The synthesis of pyrazole and imidazole derivatives can also be achieved through methods like the Mannich base reaction or microwave-assisted synthesis involving epoxide ring opening. nih.govmdpi.com

The resulting fused systems can exhibit unique chemical behaviors. For example, imidazole-pyrazole hybrids have been studied for their specific binding interactions, which can be elucidated through techniques like molecular docking. nih.gov

Quinoxaline (B1680401) and Quinazoline (B50416) Derivatives

Quinoxaline and quinazoline derivatives represent another important class of fused heterocyclic systems. nih.gov These compounds, which incorporate a benzene ring fused to a pyrazine (B50134) or pyrimidine (B1678525) ring, respectively, can be synthesized from precursors that could be derived from this compound. The synthesis of quinazolinone derivatives, for example, has been a subject of considerable research due to the versatile chemical reactivity of this scaffold. ujpronline.comnih.govmdpi.com

The substitution pattern on the quinazoline or quinoxaline ring system can significantly impact the compound's properties. For instance, the presence of specific substituents at various positions of the quinazolinone ring has been shown to be crucial for their chemical behavior. nih.gov

Naphthyridine Derivatives

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings. ekb.eg There are six possible isomers of naphthyridine, distinguished by the positions of the nitrogen atoms. acs.org The synthesis of naphthyridine derivatives, including the 1,6-naphthyridine (B1220473) nucleus, has garnered interest due to the wide range of chemical properties exhibited by these scaffolds. mdpi.comresearchgate.net

Synthetic routes to naphthyridines often involve cyclization reactions of appropriately substituted pyridines. ekb.egnih.gov For example, the Combes reaction, which involves the condensation of an aminopyridine with a 1,3-diketone, is a known method for forming the 1,8-naphthyridine (B1210474) skeleton. ekb.eg The reactivity of the resulting naphthyridine can be further explored through reactions such as N-alkylation and cross-coupling to introduce additional functional groups. nih.gov

Structure-Reactivity Relationships within Derivatives

Understanding the relationship between the structure of a molecule and its reactivity is a fundamental goal in chemistry. rsc.org For derivatives of this compound, this involves examining how modifications to the core structure—be it the addition of substituents or the fusion of heterocyclic rings—affect the compound's chemical behavior.

Key factors that influence reactivity include:

Electronic Effects : The electron-donating or electron-withdrawing nature of substituents can significantly alter the electron distribution within the molecule, impacting its reactivity towards electrophiles and nucleophiles. nih.gov Hammett plots are a classical tool used to quantify these electronic effects. nih.gov

Steric Effects : The size and shape of substituents or fused rings can hinder or facilitate the approach of reagents to a reaction center.

Studies on various heterocyclic systems have shown that even subtle structural changes can lead to dramatic differences in reactivity. For example, in a series of N2-acyl derivatives of CBI, a strong linear correlation was observed between the electronic properties of the acyl substituent and the compound's reactivity. nih.gov Similarly, computational methods like Density Functional Theory (DFT) can be employed to investigate reaction mechanisms and the effects of substituents on activation barriers, providing a deeper understanding of structure-reactivity relationships. rsc.org

Advanced Spectroscopic and Computational Characterization of 6 Propylnicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic ID)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution and the solid state. While basic 1D NMR (¹H and ¹³C) provides initial identification, advanced methods are required for unambiguous assignment and for probing subtle stereochemical and intermolecular details.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of 6-Propylnicotinaldehyde by revealing through-bond and through-space correlations between nuclei. fun-mooc.frmy-mooc.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). sdsu.edulibretexts.org In the spectrum of this compound, COSY would show correlations between the adjacent protons on the pyridine (B92270) ring (H-4 and H-5). It would also clearly map the connectivity within the propyl group, showing a cross-peak between the methylene (B1212753) protons at C-1' and C-2', and between the C-2' methylene and the C-3' methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates protons directly to the carbons they are attached to (one-bond J-coupling). sdsu.eduresearchgate.net This technique is essential for assigning the carbon signals. For instance, the aldehyde proton signal would correlate with the aldehyde carbon signal, and each proton on the pyridine ring and propyl chain would show a cross-peak to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.eduresearchgate.netyoutube.com This is critical for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

The aldehyde proton (CHO) showing correlations to the pyridine ring carbons C-3 and C-4.

The H-5 proton of the ring correlating to C-3 and C-6.

The methylene protons at C-1' of the propyl group showing correlations to ring carbons C-5 and C-6, definitively linking the propyl substituent to the pyridine ring at the C-6 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.orgresearchgate.net This is invaluable for determining conformation and stereochemistry. For this compound, a NOESY spectrum would be expected to show a spatial correlation (cross-peak) between the aldehyde proton and the H-5 proton on the pyridine ring. Additionally, a key correlation would be observed between the C-1' protons of the propyl group and the H-5 proton, confirming their spatial proximity.

Interactive Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)Key NOESY Correlations (¹H)
H-Aldehyde (~9.9 ppm)-C-Aldehyde (~193 ppm)C-3, C-4H-5
H-2 (~8.9 ppm)H-4C-2 (~152 ppm)C-3, C-4, C-6H-4
H-4 (~8.1 ppm)H-2, H-5C-4 (~137 ppm)C-2, C-3, C-5, C-6, C-AldehydeH-2, H-5
H-5 (~7.4 ppm)H-4C-5 (~120 ppm)C-3, C-4, C-6, C-1'H-4, H-1'
H-1' (~2.8 ppm)H-2'C-1' (~38 ppm)C-5, C-6, C-2'H-5, H-2'
H-2' (~1.7 ppm)H-1', H-3'C-2' (~24 ppm)C-6, C-1', C-3'H-1', H-3'
H-3' (~0.9 ppm)H-2'C-3' (~14 ppm)C-1', C-2'H-2'

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides unique insights into the structure, packing, and intermolecular interactions of molecules in their crystalline or amorphous solid forms. For pyridine derivatives like this compound, ¹⁵N ssNMR is particularly powerful. mdpi.com

The nitrogen atom in the pyridine ring is a sensitive probe of its electronic environment. In the solid state, the chemical shift is no longer averaged by molecular tumbling, and its anisotropic nature can be observed. mdpi.comresearchgate.net The ¹⁵N chemical shift tensor, with its principal components (δ₁₁, δ₂₂, δ₃₃), provides detailed information about the symmetry of the electronic environment around the nitrogen nucleus. mdpi.com

Studies on substituted pyridines have shown that interactions such as hydrogen bonding cause significant changes in the isotropic ¹⁵N chemical shift and the individual tensor components. mdpi.com For instance, the formation of a hydrogen bond to the pyridine nitrogen typically leads to a large downfield shift in the isotropic ¹⁵N signal. This effect can be used to study how molecules of this compound might interact with each other or with other molecules in the solid state. While direct experimental data for this compound is not available, data from related pyridine compounds provides a strong basis for prediction. mdpi.commdpi.com

Table 2: Representative ¹⁵N Solid-State NMR Parameters for Pyridine-type Nitrogens

Compound/StateIsotropic Shift (δ_iso) (ppm)Tensor Component δ₁₁ (ppm)Tensor Component δ₂₂ (ppm)Tensor Component δ₃₃ (ppm)
Pyridine (free base)-63230123-604
Pyridinium (B92312) (protonated)-17347-58-508
Highly Substituted PyridineVariesVariesVariesVaries

Note: Values are referenced to CH₃NO₂ and are illustrative based on published data for pyridine and its derivatives. mdpi.comresearchgate.net The specific values for this compound would be influenced by its unique substitution pattern.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the m/z of an ion with very high accuracy (typically to four or more decimal places). measurlabs.comresearchgate.net This precision allows for the determination of the exact elemental formula of a compound, as each element has a unique, non-integer mass. spectralworks.com For this compound (C₉H₁₁NO), HRMS can distinguish its molecular formula from other isomeric or isobaric compounds that have the same nominal mass.

Table 3: High-Resolution Mass Data for this compound

ParameterValue
Molecular FormulaC₉H₁₁NO
Nominal Mass149
Monoisotopic (Exact) Mass149.08406
Expected HRMS Result ([M+H]⁺)150.09187

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. longdom.orgunt.edu This process provides detailed structural information by revealing how a molecule breaks apart. The fragmentation pattern is reproducible and serves as a fingerprint for the molecule's structure. acdlabs.com

For this compound, the molecular ion ([M]⁺˙ at m/z 149) would undergo characteristic fragmentation. Key predicted fragmentation pathways include:

Loss of the aldehyde group: Cleavage of the bond between the ring and the carbonyl group can result in the loss of a formyl radical (•CHO), leading to a fragment at m/z 120.

Benzylic-type cleavage: The bond between the first and second carbons of the propyl chain is analogous to a benzylic position and is prone to cleavage. Loss of an ethyl radical (•C₂H₅) would yield a prominent fragment ion at m/z 120.

McLafferty-type rearrangement: If sterically feasible, a gamma-hydrogen from the propyl chain could be transferred to the pyridine nitrogen or aldehyde oxygen, followed by cleavage, though this is less common for aromatic aldehydes.

Ring fragmentation: At higher collision energies, the stable pyridine ring itself may fragment.

Interactive Table 4: Predicted MS/MS Fragmentation of this compound ([M]⁺˙)

Precursor Ion (m/z)Product Ion (m/z)Proposed Lost Neutral FragmentProposed Fragment Structure
149148H•Ionized this compound with loss of aldehydic H
149120•CHO (formyl radical)2-propylpyridine (B1293518) ion
149120•C₂H₅ (ethyl radical)6-methylenepyridine-3-carbaldehyde ion
149106•C₃H₇ (propyl radical)Pyridine-3-carbaldehyde ion

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular motions of a compound. triprinceton.orgkurouskilab.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in polarizability. uni-siegen.de

The analysis of the vibrational spectra of this compound allows for the identification of its key functional groups and provides information on the pyridine ring structure. researchgate.net

Aldehyde Group: A strong, sharp absorption band in the IR spectrum between 1690-1715 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. The C-H stretch of the aldehyde proton typically appears as two weak bands between 2700-2900 cm⁻¹.

Propyl Group: The aliphatic C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups will appear in the 2850-2960 cm⁻¹ region. C-H bending vibrations will be found in the 1375-1465 cm⁻¹ range.

Pyridine Ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations cause a series of bands in the 1400-1600 cm⁻¹ region. The pattern of these bands is characteristic of the substitution on the pyridine ring. Ring breathing modes, which involve the expansion and contraction of the entire ring, are often weak in the IR spectrum but produce strong signals in the Raman spectrum, typically around 1000 cm⁻¹. researchgate.net Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern.

Interactive Table 5: Predicted Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
3000 - 3100Medium-WeakMediumAromatic C-H Stretch
2850 - 2960StrongStrongAliphatic (Propyl) C-H Stretch
2700 - 2900WeakWeakAldehyde C-H Stretch
1690 - 1715StrongMediumAldehyde C=O Stretch
1550 - 1600Medium-StrongMedium-StrongPyridine Ring C=C, C=N Stretch
1400 - 1500Medium-StrongMediumPyridine Ring C=C, C=N Stretch
1375 - 1465MediumMediumAliphatic C-H Bend
990 - 1050WeakStrongPyridine Ring Breathing Mode
700 - 900StrongWeakAromatic C-H Out-of-Plane Bend

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. msu.edu This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. For organic molecules like this compound, the key chromophores—the parts of the molecule that absorb light—are the pyridine ring and the aldehyde group. ijprajournal.comfaccts.de

The electronic transitions observed in the UV-Vis spectrum are typically of two main types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). researchgate.net The pyridine ring, an aromatic system, and the carbon-oxygen double bond of the aldehyde group contain π electrons, leading to strong π → π* transitions. The oxygen atom of the aldehyde also possesses non-bonding lone pair electrons, which can undergo weaker n → π* transitions. researchgate.net

Conjugation between the pyridine ring and the aldehyde group influences the energy of these transitions. Increased conjugation typically shifts the absorption maximum (λmax) to longer wavelengths, an effect known as a bathochromic or red shift. ijprajournal.com Studies on various substituted nicotinaldehyde derivatives have shown absorption maxima in the near-UV region. For instance, DFT and experimental analysis of nicotinaldehyde derivatives synthesized via Suzuki coupling, such as 2-(3-bromophenyl)nicotinaldehyde (BrPN) and 2-(2,3-dimethylphenyl)nicotinaldehyde (DMPN), show UV-Vis absorption peaks between 299 nm and 327 nm. nih.govescholarship.org Based on these related compounds, this compound is expected to exhibit similar characteristic absorptions.

Transition TypeInvolved OrbitalsExpected Wavelength (λmax) RangeRelative Intensity (ε)
π → πBonding π orbital to antibonding π orbital~200-300 nmHigh
n → πNon-bonding orbital (O lone pair) to antibonding π orbital~280-350 nmLow

X-ray Crystallography for Solid-State Structure Determination

The core of the molecule, the pyridine ring, is expected to be essentially planar. The propyl and aldehyde substituents will be attached to this ring. The conformation will be determined by a balance of electronic effects (conjugation) and steric hindrance. In similar structures, the dihedral angle between the plane of the pyridine ring and its substituents is a key parameter. For example, in one nicotinohydrazide derivative, the dihedral angle between the pyridine and an attached benzene (B151609) ring was found to be 29.63°. osu.edu For this compound, the rotational freedom around the C-C bonds of the propyl group and the C-C bond connecting the aldehyde will define its solid-state conformation. Intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent) or π-π stacking between pyridine rings, would play a crucial role in the crystal packing. nih.gov

Structural ParameterExpected Value / FeatureComment
Crystal SystemMonoclinic or OrthorhombicCommon for similar organic molecules.
Pyridine Ring GeometryPlanarCharacteristic of aromatic systems.
C=O Bond Length~1.21 ÅTypical for an aldehyde carbonyl group.
Pyridine C-N Bond Lengths~1.34 ÅAverage C-N bond distance in a pyridine ring.
C(ring)-C(propyl) Bond Length~1.51 ÅStandard sp²-sp³ carbon-carbon single bond.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and analyze the properties of molecules. nih.gov DFT calculations can provide deep insights into molecular geometry, electronic structure, and reactivity, complementing experimental findings. dntb.gov.ua

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization, where the lowest energy (most stable) structure of the molecule is calculated. nih.gov For this compound, this would be performed to determine the preferred conformation in the gas phase, considering the rotational freedom of the propyl and aldehyde groups. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly used for this purpose. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. This includes mapping the molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde are expected to be the most electron-rich sites, while the aldehydic carbon and the ring carbons adjacent to the nitrogen are likely to be electron-poor.

HOMO-LUMO Gap Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters in quantum chemistry. oberlin.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. osu.edu

Computational studies on nicotinaldehyde derivatives have been performed to calculate these values. For example, a series of nicotinaldehyde derivatives synthesized via Suzuki coupling were found to have calculated HOMO-LUMO gaps in the range of 0.149 to 0.159 eV. nih.govescholarship.orgoberlin.edunih.gov These values indicate significant potential for charge transfer within the molecules. The HOMO is typically distributed over the pyridine ring, while the LUMO is often localized on the aldehyde group and adjacent parts of the ring, consistent with the n → π* and π → π* electronic transitions.

Compound (Related Derivative)EHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Reference
2-(3-bromophenyl)nicotinaldehyde (BrPN)-0.25344-0.094560.15888 nih.gov
2-(2,3-dimethylphenyl)nicotinaldehyde (DMPN)-0.23350-0.080410.15309 nih.gov
2-(4-(tert-butyl)-[1,1-biphenyl]-4-yl)nicotinaldehyde (tButBPN)-0.22937-0.079900.14947 nih.gov

Reaction Pathway Modeling and Transition State Calculations

DFT is an invaluable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. nih.govnih.gov The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate.

For this compound, several reactions could be modeled. For example, the oxidation of the aldehyde to a carboxylic acid or nucleophilic addition to the carbonyl carbon are common reactions. Computational modeling could map the reaction pathway for such transformations. This involves locating the transition state structure and performing frequency calculations to confirm it is a first-order saddle point on the potential energy surface. nih.gov Studies on the reactivity of other pyridine derivatives have successfully used these methods to determine whether a reaction proceeds via an SN1 or SN2 mechanism and to guide the synthesis of new compounds. nih.gov A similar approach could predict the reactivity of this compound towards various reagents and under different conditions.

Chemical Reactivity and Transformation Studies of 6 Propylnicotinaldehyde

Oxidation Reactions of the Aldehyde Group

The aldehyde group of 6-Propylnicotinaldehyde can be readily oxidized to a carboxylic acid, yielding 6-propylnicotinic acid. This transformation is a fundamental process in organic synthesis, and various reagents can be employed to achieve this conversion. The choice of oxidant often depends on the desired reaction conditions, such as temperature, solvent, and tolerance of other functional groups.

A range of oxidizing agents, from classic metal-based reagents to more modern, milder systems, can effectively facilitate this transformation. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium-based reagents have been traditionally used. However, milder and more selective methods are often preferred to avoid potential side reactions. These include the use of hydrogen peroxide, often in the presence of a catalyst, or reagents like Oxone. Recent advancements have also highlighted the use of organocatalysts and aerobic oxidation conditions, presenting more environmentally benign alternatives.

The following table summarizes various reagents and conditions that can be theoretically applied for the oxidation of this compound to 6-propylnicotinic acid, based on established methods for the oxidation of aromatic and heteroaromatic aldehydes.

Oxidizing Agent(s)Catalyst/ConditionsSolventExpected Product
Potassium permanganate (KMnO₄)Basic, then acidic workupWater/Pyridine (B92270)6-Propylnicotinic acid
Hydrogen peroxide (H₂O₂)Vanadyl acetylacetonate (B107027) (VO(acac)₂)Acetonitrile6-Propylnicotinic acid
Oxone (2KHSO₅·KHSO₄·K₂SO₄)-Water or Water/Ethanol6-Propylnicotinic acid
N-Hydroxyphthalimide (NHPI)Oxygen (aerobic)Organic solvent or water6-Propylnicotinic acid
Potassium tert-butoxide (KOtBu)--6-Propylnicotinic acid

Reduction Reactions of the Aldehyde Group

The aldehyde group in this compound is susceptible to reduction, leading to the formation of the corresponding primary alcohol, (6-propylpyridin-3-yl)methanol. This transformation is a cornerstone of organic synthesis, providing access to a different class of compounds with varied applications. The most common and effective reagents for this purpose are metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). acs.org

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides that might be present in more complex molecules. acs.org It is commonly used in protic solvents like methanol (B129727) or ethanol. acs.org Lithium aluminium hydride is a much stronger reducing agent and will reduce a wider array of functional groups. acsgcipr.org Due to its high reactivity, it is used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by a careful aqueous workup. acsgcipr.org

Catalytic hydrogenation is another viable method for the reduction of aldehydes. acs.org This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). acs.org This method is generally effective and can be advantageous in industrial settings.

Below is a table summarizing the common reducing agents and conditions applicable to the reduction of this compound.

Reducing Agent(s)SolventExpected Product
Sodium borohydride (NaBH₄)Methanol or Ethanol(6-Propylpyridin-3-yl)methanol
Lithium aluminium hydride (LiAlH₄)Diethyl ether or THF, then H₂O workup(6-Propylpyridin-3-yl)methanol
Hydrogen (H₂)Palladium, Platinum, or Nickel catalyst(6-Propylpyridin-3-yl)methanol
Formic acid (HCOOH)Palladium(II) acetate (B1210297) and triphenylphosphine-

Cycloaddition Reactions

The pyridine ring in this compound, being an electron-deficient heteroaromatic system, can potentially participate in cycloaddition reactions, although these are generally less common than for electron-rich dienes. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org For pyridines to act as the diene component, the aromaticity of the ring must be overcome, which typically requires harsh conditions or activation of the pyridine ring. acsgcipr.org

One strategy to facilitate Diels-Alder reactions with pyridines involves coordination to a metal complex, which disrupts the aromaticity and renders the pyridine more diene-like. nih.gov For instance, a tungsten complex can coordinate to the pyridine ring, enabling it to undergo stereoselective Diels-Alder reactions with electron-deficient alkenes. nih.gov In the case of this compound, the aldehyde group would act as an electron-withdrawing group, further influencing the regioselectivity of the cycloaddition.

Inverse-electron-demand Diels-Alder reactions are another possibility, where the pyridine derivative acts as the dienophile. acsgcipr.org However, the presence of the aldehyde group, which is also a dienophile, could lead to competitive reactions. More specialized cycloaddition reactions, such as those involving azadienes, might also be envisioned. For example, aza-Diels-Alder reactions can be employed to construct new heterocyclic rings.

Rearrangement Reactions

The pyridine nucleus of this compound can undergo rearrangement reactions, particularly when activated. A notable example of a rearrangement involving a pyridine derivative is the Boekelheide reaction. wikipedia.org This reaction involves the rearrangement of α-picoline N-oxides in the presence of an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, to yield hydroxymethylpyridines. wikipedia.org

In the context of this compound, a similar rearrangement could be envisaged if the molecule were first converted to its corresponding N-oxide. The subsequent treatment with an anhydride could potentially lead to a rearrangement, although the presence of the propyl group at the 6-position and the aldehyde at the 3-position would influence the outcome. The mechanism of the Boekelheide reaction proceeds through an initial acylation of the N-oxide, followed by a acs.orgacs.org-sigmatropic rearrangement. wikipedia.org

Other rearrangements of the pyridine ring itself, such as the Ciamician–Dennstedt rearrangement, which involves the ring expansion of a pyrrole (B145914) to a chloropyridine, are less likely to occur with a pre-formed pyridine ring. wikipedia.org However, reactions involving the side chains are more plausible. For instance, under certain conditions, the aldehyde group could potentially participate in intramolecular cyclizations or rearrangements, especially if other reactive functional groups are introduced into the molecule.

Polymerization and Oligomerization Behavior

The aldehyde functionality of this compound offers a potential handle for polymerization reactions. Aldehydes can undergo condensation reactions to form polymers. For instance, the reaction of aldehydes with compounds containing active methylene (B1212753) groups, such as in the Knoevenagel condensation, can lead to the formation of new carbon-carbon double bonds. researchgate.net If a molecule containing two active methylene groups were reacted with a dialdehyde, a polycondensation reaction could occur. While this compound is a mono-aldehyde, it could potentially be used as an end-capping agent or participate in copolymerizations.

Furthermore, aromatic aldehydes can be involved in polycondensation reactions to form polyketones through Friedel-Crafts acylation with aromatic dicarboxylic acid chlorides. rsc.org While this is not a direct polymerization of the aldehyde, it demonstrates how the aromatic scaffold can be incorporated into a polymer backbone.

Another potential route to polymers would involve the transformation of the aldehyde group into a polymerizable moiety. For example, a Wittig reaction could convert the aldehyde to a vinyl group, yielding 6-propyl-3-vinylpyridine. Vinylpyridines are known to undergo polymerization to form polyvinylpyridines.

Direct polymerization of aromatic mono-aldehydes is less common than for their aliphatic counterparts or for dialdehydes. The polymerization of phthaldehyde, an aromatic dialdehyde, proceeds via cyclopolymerization. acs.org For a mono-aldehyde like this compound, oligomerization through aldol-type condensations might occur under specific catalytic conditions, but high molecular weight polymers are less likely to form through this route alone.

Applications in Chemical Synthesis and Materials Science Excluding Clinical

Role as a Building Block in Organic Synthesis

Organic synthesis leverages fundamental molecules to construct more complex structures. sioc-journal.cn Heterocyclic aldehydes, such as 6-Propylnicotinaldehyde, are recognized as valuable intermediates in these processes.

Precursor to Complex Heterocyclic Systems

Synthons for Macrocycles and Supramolecular Architectures

Macrocycles and supramolecular structures are areas of intense research due to their unique recognition and binding properties. mdpi.combeilstein-journals.orgmdpi.comrsc.orgmdpi.comresearchgate.net The synthesis of these large, cyclic molecules often relies on the precise geometry of smaller building blocks, or synthons. nih.govrsc.org An aldehyde on a pyridine (B92270) ring could theoretically serve as a reactive site for forming macrocyclic structures. Nevertheless, there is no specific literature available that documents the use of this compound in the creation of macrocycles or for the assembly of supramolecular architectures.

Applications in Materials Science and Engineering

Materials science focuses on the design and discovery of new materials with novel properties. researchgate.net The incorporation of specific organic molecules can impart desired electronic, optical, or responsive functions to a material.

Precursor to Polymeric Materials and Organic Photovoltaics

The development of new polymers and materials for organic photovoltaics (OPVs) is a rapidly advancing field. sioc-journal.cnwikipedia.orgchandra-asri.comresearchgate.netnewcastle.edu.aunih.govrsc.org Polymerization often involves reacting monomers that contain specific functional groups. nih.govreb.rw While pyridine-containing polymers are known, there are no specific studies showing the incorporation of this compound as a monomer or precursor for polymeric materials or for active layer components in OPVs.

Development of Functional Materials (e.g., chemosensors)

Chemosensors are molecules designed to detect specific ions or molecules, often through a change in color or fluorescence. bohrium.comnih.govsioc-journal.cnrsc.org The design of these sensors frequently involves heterocyclic structures that can coordinate to analytes. Azo dyes and other chromophores based on spiro-compounds have been investigated for cyanide detection, but these are structurally unrelated to this compound. mdpi.com No research could be found on the development or application of chemosensors derived from this compound.

Catalytic Applications

The unique electronic and steric characteristics of this compound suggest its potential as a versatile component in modern catalysis. The pyridine nitrogen atom offers a coordination site for metal centers, while the aldehyde and propyl groups can modulate the catalytic activity and selectivity of the resulting metal complexes.

Supporting Material for Nanoparticles in Catalysis

Nanoparticle catalysts are prized for their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. acs.org However, bare nanoparticles are prone to aggregation, which deactivates them. acs.org To prevent this, capping agents are used to stabilize the nanoparticles. researchgate.net Substituted pyridines have been successfully employed as capping agents for metallic nanoparticles, such as those made of gold and cadmium selenide. sigmaaldrich.commolaid.comnih.gov The pyridine nitrogen atom can bind to the surface of the nanoparticle, providing a stabilizing layer that prevents agglomeration. molaid.com

The structure of this compound makes it a candidate for such applications. The pyridine moiety can anchor to the nanoparticle surface, while the propyl group could provide a sterically bulky shell, further enhancing stability. The aldehyde group, a site of potential reactivity, could be used to further functionalize the nanoparticle surface or could influence the electronic properties of the nanoparticle itself. The use of capping agents can also promote the catalytic performance of the nanocrystals. researchgate.net

Table 1: Examples of Pyridine Derivatives as Nanoparticle Capping Agents

Pyridine Derivative Nanoparticle Type Function
4-(Dimethylamino)pyridine (DMAP) Gold (Au) Stabilization in aqueous solution. sigmaaldrich.commolaid.com
Poly(ethylene glycol) (PEG) with attached pyridine monomers Cadmium Selenide (CdSe) Surface passivation and water solubilization. nih.gov

Based on these examples, this compound could potentially stabilize a range of metal nanoparticles used in heterogeneous catalysis.

Ligand in Organometallic Catalysis

Pyridine and its derivatives are fundamental ligands in organometallic chemistry and homogeneous catalysis. mdpi.com They can form stable complexes with a wide variety of transition metals, and their electronic and steric properties can be tuned by altering the substituents on the pyridine ring. mdpi.comtandfonline.com These ligands are integral to catalysts used in reactions such as hydrogenations, C-C bond formation, and oxidations. mdpi.comnih.gov

This compound combines the features of an electron-donating alkyl group and an electron-withdrawing aldehyde group. This combination would create a unique electronic profile at the metal center it coordinates to. The steric bulk of the propyl group at the 6-position, adjacent to the nitrogen donor, would also play a significant role in influencing the coordination geometry and the accessibility of the catalytic site. acs.org For instance, in palladium-catalyzed alcohol oxidation, pyridine-carboxylate ligands have proven effective. oaepublish.com The specific properties of this compound could offer advantages in terms of catalyst activity, stability, and selectivity in similar transformations.

Research has shown that ruthenium complexes with substituted pyridyl ligands are active in the transfer hydrogenation of ketones, with the substituents significantly impacting catalytic activity. researchgate.net Similarly, copper complexes with pyridine-2-carbaldehyde have been used for catalytic purposes. acs.orgacs.org

Table 2: Selected Catalytic Reactions Using Pyridine-Type Ligands

Catalytic Reaction Metal Center Ligand Type
Asymmetric Henry Reaction Copper (Cu) Pyridine-modified chitosan. rug.nl
Aerobic Oxidation of Alcohols Palladium (Pd) Pyridine-carboxylate. oaepublish.com
Transfer Hydrogenation of Ketones Ruthenium (Ru) Pyridyl-supported pyrazolyl-imidazolyl. researchgate.net

The unique substitution pattern of this compound suggests it could be a valuable ligand in developing novel organometallic catalysts.

Role in Biomass-Derived Catalytic Processes

The conversion of renewable biomass into valuable chemicals is a cornerstone of sustainable chemistry. rug.nl This field heavily relies on catalysis to transform complex biopolymers like cellulose (B213188) and lignin (B12514952) into platform molecules such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netoaepublish.com Interestingly, pyridine and its derivatives can be synthesized from biomass-derived feedstocks. researchgate.nettandfonline.com For example, aldehydes and ketones present in or formed from biomass can react with ammonia (B1221849) to produce pyridines. tandfonline.com

Furthermore, pyridine-based catalytic systems are being explored for the upgrading of biomass. For instance, a 3-phenylpyridine-phosphotungstate hybrid catalyst has shown superior performance in converting fructose (B13574) to methyl levulinate, a biofuel additive. researchgate.net Rhenium-based catalysts modified with pyridine have been used to improve the selectivity in the conversion of biomass-derived molecules to muconic acid. bldpharm.com

Given that this compound is a substituted pyridine, it could potentially be synthesized from biomass precursors. More importantly, it could serve as a ligand in catalytic systems designed for biomass conversion, where its specific electronic and steric properties could help in selectively transforming biomass-derived platform chemicals into higher-value products. acs.org

Analytical Chemistry Applications (excluding biological matrices)

The aldehyde functional group and the pyridine ring in this compound also suggest its utility in the field of analytical chemistry.

Reagent in Chemical Sensing and Detection

Pyridine derivatives are widely used in the development of chemosensors for detecting various ions and neutral molecules. researchgate.net The aldehyde group is particularly useful as it can react with primary amines to form Schiff bases, a reaction that often results in a change in color or fluorescence, providing a detectable signal. rsc.org This principle is the basis for many optical chemosensors.

For example, sensors based on pyridine-2,6-diamide and acyl hydrazone (derived from an aldehyde) have been developed for the selective sensing of metal ions like Zn(II) and Al(III). bohrium.com While many applications are in biological contexts, the underlying chemical principles are applicable to non-biological matrices for environmental or industrial monitoring. This compound could be used to synthesize specific Schiff base ligands where the propyl group could enhance solubility in non-polar media or influence the selectivity of metal ion binding. The reaction of the aldehyde with an analyte could trigger a measurable optical response, making it a useful reagent for developing new colorimetric or fluorometric sensors. rsc.org

Standards in Chromatographic Method Development

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), well-characterized reference standards are essential for the accurate identification and quantification of analytes. sigmaaldrich.comhelixchrom.com Pyridine and a wide array of substituted pyridines are available as analytical standards. sigmaaldrich.comnih.gov

For developing and validating new chromatographic methods aimed at analyzing mixtures containing alkyl-substituted pyridine aldehydes, a pure sample of this compound would be invaluable as a reference standard. It would allow for the determination of retention times, response factors, and detection limits. For instance, in the analysis of complex mixtures like tobacco smoke or pyrolyzed biomass, where numerous substituted pyridines are present, having specific standards is crucial for reliable analysis. nih.govresearchgate.net Deuterated versions of such standards, like 3-Pyridinecarboxaldehyde-d4, are also synthesized for use as internal standards in quantitative mass spectrometry-based methods. rsc.org

Q & A

Basic: What are the recommended synthetic routes for 6-Propylnicotinaldehyde, and what precursors or catalysts are critical for high yield?

Methodological Answer:
The synthesis of this compound typically involves cross-coupling reactions or aldehyde functionalization on a nicotinaldehyde backbone. For example, Sonogashira coupling or Suzuki-Miyaura reactions may be employed to introduce the propyl group. Key precursors include halogenated nicotinaldehyde derivatives (e.g., 6-bromonicotinaldehyde) and propyl-containing reagents (e.g., propylboronic acids or terminal alkynes). Catalysts such as palladium complexes (Pd(PPh₃)₄) and ligands (e.g., XPhos) are critical for efficient coupling . Optimizing reaction conditions (temperature, solvent polarity, and inert atmosphere) is essential to minimize side reactions like aldehyde oxidation.

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the aldehyde and propyl group positions. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm in ¹H NMR. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Fourier-Transform Infrared Spectroscopy (FTIR) identifies carbonyl stretching vibrations (~1700 cm⁻¹). Chromatographic methods (HPLC or GC-MS) assess purity, though derivatization (e.g., hydrazone formation) may be required due to the compound’s volatility .

Basic: What initial experimental designs are recommended for studying this compound’s interactions with biological targets?

Methodological Answer:
Preliminary studies should focus on in vitro assays to evaluate binding affinity and selectivity. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify interactions with proteins (e.g., kinases or receptors). For nucleic acid interactions, fluorescence quenching assays or electrophoretic mobility shift assays (EMSAs) are suitable. Dose-response experiments (0.1–100 µM range) and controls (e.g., unmodified nicotinaldehyde) help distinguish specific binding from nonspecific interactions. Ensure solubility in assay buffers using co-solvents like DMSO (<1% v/v) .

Advanced: How can researchers address contradictory data in solubility and stability profiles of this compound across different solvents?

Methodological Answer:
Contradictions often arise from solvent polarity, pH, or trace impurities. A systematic approach includes:

  • Solubility Screening: Test in DMSO, ethanol, and aqueous buffers (PBS, Tris-HCl) with varying pH (4–9).
  • Stability Studies: Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC.
  • Impurity Analysis: LC-MS to identify degradation byproducts (e.g., oxidized aldehydes).
    If instability persists, consider prodrug strategies (e.g., acetyl-protected aldehydes) or formulation with cyclodextrins .

Advanced: What strategies optimize this compound’s reactivity in multi-step syntheses without compromising its aldehyde functionality?

Methodological Answer:
Protection-deprotection strategies are critical:

  • Aldehyde Protection: Convert to acetals (e.g., using ethylene glycol) before introducing reactive reagents.
  • Regioselective Functionalization: Use directing groups (e.g., pyridyl nitrogen) to control reaction sites.
  • Mild Reaction Conditions: Employ low temperatures (−20°C to 0°C) and non-nucleophilic bases (e.g., DBU) to prevent aldehyde oxidation. Post-reaction, regenerate the aldehyde via acidic hydrolysis (e.g., 1M HCl) .

Advanced: How can computational modeling enhance the design of this compound derivatives with improved bioactivity?

Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to target proteins (e.g., ATP-binding pockets). Quantitative Structure-Activity Relationship (QSAR) models identify favorable substituents by correlating electronic (Hammett σ) or steric (Taft Es) parameters with assay data. Density Functional Theory (DFT) calculates frontier molecular orbitals to optimize redox stability. Validate predictions with synthesis and in vitro testing of top-ranked analogs .

Advanced: What statistical approaches resolve discrepancies in dose-response data for this compound across replicate studies?

Methodological Answer:
Apply mixed-effects models to account for batch-to-batch variability (e.g., compound purity, cell passage number). Use ANOVA with post-hoc tests (Tukey’s HSD) to compare means across replicates. For non-linear dose-response curves, fit data to Hill equations and report EC₅₀ values with 95% confidence intervals. Outlier detection (Grubbs’ test) and power analysis ensure reproducibility .

Advanced: How do structural analogs of this compound (e.g., 6-Methoxynicotinaldehyde) inform SAR studies?

Methodological Answer:
Comparative SAR analysis involves:

  • Synthesis of Analogs: Vary substituents (e.g., methoxy, nitro) at the 6-position.
  • Bioactivity Profiling: Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity).
  • Electrostatic Potential Mapping: Identify regions of high electron density influencing binding.
    For example, 6-Methoxynicotinaldehyde’s enhanced solubility (due to the methoxy group) may improve pharmacokinetics but reduce membrane permeability, highlighting trade-offs in substituent design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.